molecular formula C14H16N4O3 B7541086 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid

3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid

Cat. No. B7541086
M. Wt: 288.30 g/mol
InChI Key: DGYVCSAHCJKHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid, also known as MTBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MTBC is a derivative of the amino acid leucine and belongs to the class of triazole-based compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death. In microbial pathogens, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, this compound has been shown to enhance nutrient uptake and promote root growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In microbial pathogens, it has been shown to inhibit growth and biofilm formation. In plants, this compound has been shown to enhance root growth, increase chlorophyll content, and improve nutrient uptake.

Advantages and Limitations for Lab Experiments

3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for research on 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid. In medical research, further studies are needed to determine the optimal dosage and delivery method for its use as an anticancer agent. In agricultural research, further studies are needed to determine the optimal concentration and application method for its use as a plant growth enhancer. Additionally, further studies are needed to explore the potential environmental applications of this compound, such as its use in bioremediation of contaminated soil.

Synthesis Methods

3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid can be synthesized using a multistep process that involves the reaction of leucine with various reagents, including triazole, acetic anhydride, and phosphorous oxychloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has been studied for its potential applications in various fields of science. In medical research, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has been found to be effective against a range of bacterial and fungal pathogens. In agricultural research, this compound has been shown to enhance plant growth and improve crop yield. Additionally, this compound has been studied for its potential applications in environmental science, as it has been shown to be effective in removing heavy metals from contaminated soil.

properties

IUPAC Name

3-methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9(2)12(14(20)21)15-13(19)11-8-18(17-16-11)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,15,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYVCSAHCJKHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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